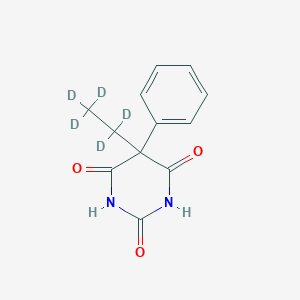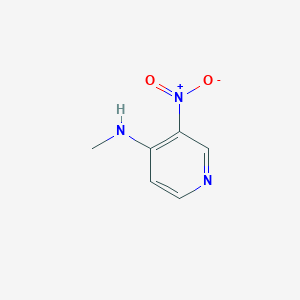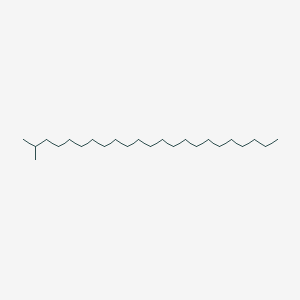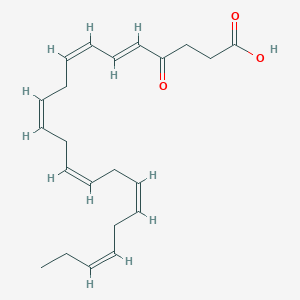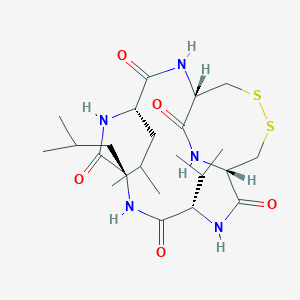
Malformin C
Übersicht
Beschreibung
Malformin C is a cyclic pentapeptide isolated from the marine fungus Aspergillus species . It has garnered attention due to its diverse biological activities, including algicidal, antimalarial, and anticancer properties . The compound is characterized by a unique structure featuring a disulfide bond formed between two cysteine residues .
Wissenschaftliche Forschungsanwendungen
Medizin: Als Krebsmittel untersucht, da es die Zellzyklusarretierung und Apoptose in Krebszellen induzieren kann.
Industrie: Potenzieller Einsatz in der Biokontrolle von schädlichen Algen in der Aquakultur und in marinen Umgebungen.
5. Wirkmechanismus
Malformin C übt seine Wirkungen über mehrere Mechanismen aus:
Algizide Aktivität: Induziert die Produktion von reaktiven Sauerstoffspezies (ROS), was zu oxidativem Stress und Zelltod in Algen führt.
Krebshemmende Aktivität: Verursacht eine G2/M-Zellzyklusarretierung und induziert Apoptose durch Upregulation von Phospho-Histon H2A.X, p53, gespaltenem CASPASE 3 und LC3.
Antimalarielle und Antitrypanosomale Aktivität: Hemmt das Wachstum von Plasmodium-Arten und Trypanosoma-Arten durch Störung von Zellprozessen.
Wirkmechanismus
Target of Action
Malformin C, a fungal cyclic pentapeptide, has been studied for its anti-cancer potential . The primary targets of this compound are Colon 38 and HCT 116 cancer cells . These cells are inhibited dose-dependently with an IC 50 of 0.27±0.07μM and 0.18±0.023μM respectively .
Mode of Action
The compound interacts with its targets primarily by causing G2/M arrest . This means it prevents the cells from undergoing mitosis, thereby inhibiting their growth . Additionally, it has been observed that the expression of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 is up-regulated after this compound treatment .
Biochemical Pathways
This compound affects the cell cycle progression and DNA repair pathways . DNA damage in normal human cells can be repaired in both the G1 and G2 phases. Most cancer cells can restore dna damage only in the g2 phase due to mutations in genes for the g1 checkpoint . Therefore, an inhibitor of the G2 checkpoint in cancer cells, like this compound, is expected to be a selective potentiator of DNA-damaging agents .
Pharmacokinetics
In vivo experiments have shown that a dosage of 03mg/kg injected weekly was the best therapeutic dosage of this compound in Colon 38 xenografted BDF1 mice . Higher dosages either led to fatal toxicity or displayed no advantage over the 0.3mg/kg group .
Result of Action
This compound arrests Colon 38 cells in G2/M phase and induces multiple forms of cell death through necrosis, apoptosis, and autophagy . It has potent cell growth inhibition activity, but the therapeutic index is too low to be an anti-cancer drug .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, all cells were cultured in media supplemented with 10% FBS, and maintained at 37°C in a humidified atmosphere of 5% CO2
Biochemische Analyse
Biochemical Properties
Malformin C exhibits dose-dependent algicidal activities against two strains of noxious red tide algae, Akashiwo sanguinea and Chattonella marina . It interacts with various enzymes, proteins, and other biomolecules, causing significant changes in their activities .
Cellular Effects
This compound has been shown to inhibit Colon 38 and HCT 116 cell growth dose-dependently . It influences cell function by causing G2/M arrest . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through multiple mechanisms. It induces up-regulated expression of phospho-histone H2A.X, p53, cleaved CASPASE 3 and LC3 . It also causes an increased population of necrotic and late apoptotic cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to cause acute yet subtle inflammatory response
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A therapeutic dosage of 0.3mg/kg injected weekly was found to be the best in Colon 38 xenografted BDF1 mice . A dosage of 0.9mg/kg per week led to fatal toxicity in seven-week old mice .
Metabolic Pathways
It is known to cause a significant increase in ROS level, damage SOD activity, and lead to the massive generation of MDA contents in algae cells .
Transport and Distribution
It is known to cause morphology changes including perforation, plasmolysis, and fragmentation of algal cells .
Subcellular Localization
It is known to cause significant changes in the activities of various enzymes, proteins, and other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Malformin C can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically includes the following steps:
Linear Peptide Assembly: Sequential addition of amino acids to a resin-bound peptide chain.
Cyclization: Formation of a cyclic structure through macrolactamization.
Disulfide Bond Formation: Oxidation of cysteine thiols to form a disulfide bond.
Industrial Production Methods: Industrial production of this compound involves fermentation of Aspergillus species in a controlled environment. The culture medium is optimized to enhance the yield of this compound, which is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Malformin C unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bildung von Disulfidbrücken zwischen Cysteinresten.
Reduktion: Spaltung von Disulfidbrücken, um freie Thiole zu erhalten.
Substitution: Austausch spezifischer Aminosäurereste, um Analoga zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Iod in wässriger Lösung.
Reduktion: Dithiothreitol oder Tris(2-carboxyethyl)phosphin.
Substitution: Standard-Peptidkupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol.
Hauptprodukte:
Oxidation: Zyklisches Pentapeptid mit Disulfidbrücken.
Reduktion: Lineares Pentapeptid mit freien Thiolen.
Substitution: Verschiedene Analoga mit veränderten biologischen Aktivitäten.
Vergleich Mit ähnlichen Verbindungen
Malformin C gehört zu einer Gruppe von zyklischen Pentapeptiden, die als Malformine bekannt sind. Ähnliche Verbindungen umfassen:
Malformin A1: Unterscheidet sich von this compound durch L-Isoleucin anstelle von L-Leucin.
Malformin B: Ein weiteres zyklisches Pentapeptid mit ähnlichen biologischen Aktivitäten, jedoch unterschiedlicher Aminosäurezusammensetzung.
Einzigartigkeit von this compound:
Algizide Aktivität: this compound ist einzigartig in seiner starken algiziden Aktivität gegen Rot-Tide-Algen, die bei anderen Malforminen nicht üblich ist.
Strukturmerkmale: Die spezifische Anordnung von Aminosäuren und das Vorhandensein einer Disulfidbrücke tragen zu seinen unterschiedlichen biologischen Aktivitäten bei.
Eigenschaften
IUPAC Name |
(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODYIWCRGWHQB-TZNCUMHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894006 | |
| Record name | Malformin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59926-78-2 | |
| Record name | Malformin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malformin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALFORMIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


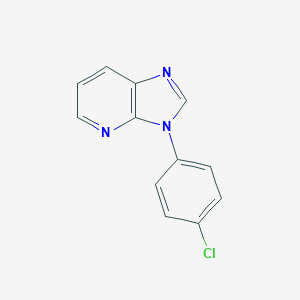
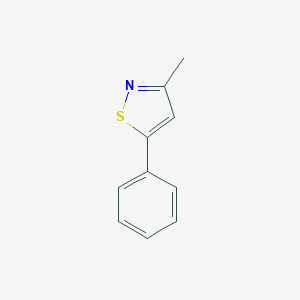
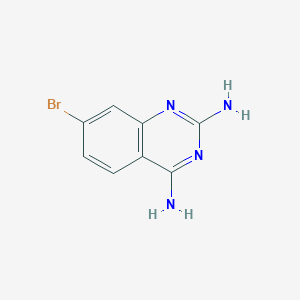
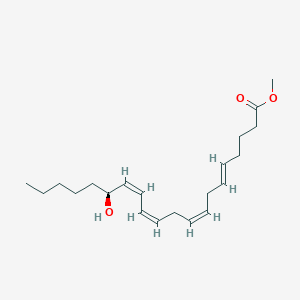
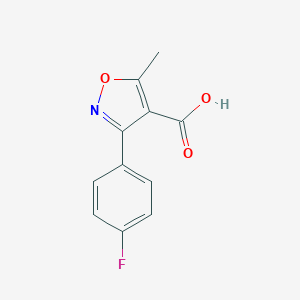
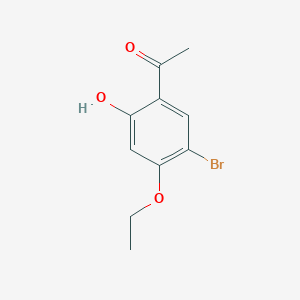
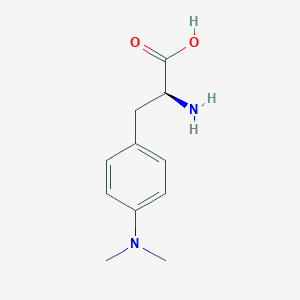

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
